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Compound of Interest

Compound Name: Antileishmanial agent-28

Cat. No.: B3026819

COMPOUND IDENTIFICATION

CAS Number: 1135272-09-1[1] Chemical Name: N4-Benzyl-N2-methylquinazoline-2,4-diamine
hydrochloride[1] Synonyms: Antileishmanial agent-28, Compound 12[2][3]

Core Summary

Antileishmanial agent-28 is a member of the N2,N4-disubstituted quinazoline-2,4-diamine
class of compounds investigated for its therapeutic potential against Leishmaniasis. This
document provides a comprehensive overview of its biological activity, mechanism of action,
and the experimental protocols utilized in its evaluation, based on the seminal work by Van
Horn et al. (2014) in the Journal of Medicinal Chemistry. The compound has demonstrated
noteworthy efficacy against Leishmania donovani, the causative agent of visceral
leishmaniasis.

Quantitative Data

The following table summarizes the key in vitro efficacy and cytotoxicity data for
Antileishmanial agent-28.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3026819?utm_src=pdf-interest
https://www.bldpharm.com/products/1135272-09-1.html
https://www.bldpharm.com/products/1135272-09-1.html
https://www.benchchem.com/product/b3026819?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jm5000408
https://www.medchemexpress.com/antileishmanial-agent-28.html?locale=es-ES
https://www.benchchem.com/product/b3026819?utm_src=pdf-body
https://www.benchchem.com/product/b3026819?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Species/Cell Line Value (pM) Reference

Leishmania donovani
EC50 (intracellular 15 [3114]

amastigotes)

Leishmania
amazonensis

EC50 ) 13 [3114]
(intracellular

amastigotes)

J774A.1 (murine
EC50 . 18 [31[4]
macrophage cell line)

Experimental Protocols

The following protocols are detailed as described in the primary literature for the evaluation of
Antileishmanial agent-28.

In Vitro Antileishmanial Activity Assay

This assay quantifies the efficacy of the compound against intracellular amastigotes of
Leishmania.

o Cell Culture: Murine macrophage cell line J774A.1 is maintained in RPMI-1640 medium
supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2
atmosphere.

o Parasite Infection: Macrophages are seeded in 96-well plates and infected with Leishmania
promastigotes. After incubation to allow for phagocytosis, extracellular parasites are
removed by washing.

o Compound Application: Antileishmanial agent-28 is dissolved in dimethyl sulfoxide (DMSO)
and serially diluted to the desired concentrations in the culture medium. The compound
solutions are then added to the infected macrophages.

 Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere to allow
for compound activity.
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e Quantification of Parasite Load: The number of intracellular amastigotes is determined by
staining with a DNA-specific fluorescent dye (e.g., DAPI) and counting using a high-content
imaging system.

o Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the
percentage of parasite inhibition against the compound concentration and fitting the data to a
dose-response curve.

In Vitro Cytotoxicity Assay

This assay determines the toxicity of the compound to a mammalian cell line.

e Cell Culture: J774A.1 macrophages are seeded in 96-well plates and grown to sub-
confluency.

o Compound Application: Serial dilutions of Antileishmanial agent-28 are added to the cells.

 Incubation: The plates are incubated for 72 hours under the same conditions as the
antileishmanial assay.

 Viability Assessment: Cell viability is measured using a standard method such as the
resazurin reduction assay, which correlates fluorescence with the number of viable cells.

o Data Analysis: The half-maximal effective concentration (EC50) for cytotoxicity is determined
from the dose-response curve.

Mechanism of Action Study: Folate Competition Assay

This experiment investigates the potential inhibition of the folate pathway in Leishmania.

o Specialized Media Preparation: A custom RPMI-1640 medium deficient in folic acid and p-
aminobenzoic acid (PABA) is prepared.

» Parasite Adaptation:Leishmania donovani axenic amastigotes are gradually adapted to grow
in the folate-deficient medium.

o Susceptibility Testing: The adapted parasites are exposed to Antileishmanial agent-28 in
both the folate-deficient medium and the same medium supplemented with folinic acid.
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» Controls: Known antifolate drugs, such as methotrexate and pyrimethamine, are used as
positive controls, while miltefosine, which has a different mechanism of action, serves as a
negative control.

o Data Analysis: The EC50 values of the compounds in the presence and absence of folinic
acid are compared. A significant increase in the EC50 value in the presence of folinic acid
suggests that the compound targets the folate biosynthesis pathway.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological
evaluation of the quinazoline-2,4-diamine series, including Antileishmanial agent-28.
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Chemical Synthesis
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Caption: General workflow for the synthesis and biological evaluation of Antileishmanial
agent-28.

Proposed Signaling Pathway

The diagram below depicts the proposed mechanism of action for Antileishmanial agent-28,
targeting the folate biosynthesis pathway in Leishmania.
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Caption: Proposed mechanism of action via inhibition of Dihydrofolate Reductase (DHFR).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b3026819?utm_src=pdf-custom-synthesis
https://www.bldpharm.com/products/1135272-09-1.html
https://www.bldpharm.com/products/1135272-09-1.html
https://pubs.acs.org/doi/10.1021/jm5000408
https://www.medchemexpress.com/antileishmanial-agent-28.html?locale=es-ES
https://www.medchemexpress.com/antileishmanial-agent-28.html
https://www.benchchem.com/product/b3026819#antileishmanial-agent-28-cas-number
https://www.benchchem.com/product/b3026819#antileishmanial-agent-28-cas-number
https://www.benchchem.com/product/b3026819#antileishmanial-agent-28-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3026819?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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